ACT001 - 1403357-80-1

ACT001

Catalog Number: EVT-8333677
CAS Number: 1403357-80-1
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PAI-1 Inhibitor ACT001 is the fumarate salt form of the parthenolide derivative micheliolide (MCL), and an orally bioavailable guaianolide sesquiterpene lactone and inhibitor of the protease plasminogen activator inhibitor-1 (PAI-1), with potential immunomodulating and antineoplastic activities. Upon oral administration, PAI-1 inhibitor ACT001 targets and binds to PAI-1, thereby inhibiting the PAI-1/phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway. This induces apoptosis in and inhibits the proliferation, migration and invasion of tumor cells in which the PI3K/AKT pathway is overexpressed. In addition, ACT001 binds to and inhibits the activity of inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-beta), thereby inhibiting nuclear factor kappa B (NF-kB) signaling. This leads to the downregulation of manganese superoxide dismutase (MnSOD) and induces the generation of reactive oxygen species (ROS). This induces G2/M phase arrest and tumor cell apoptosis. Also, ACT001 binds to and inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), and reduces the expression of programmed death-ligand 1 (PD-L1). This may modulate the anti-tumor immune response. ACT001 may also affect tissue remodeling and cancer metabolism. PAI-1 plays a key role in the proliferation, migration, invasion and adhesion of cancer cells as well as multidrug resistance. It is highly expressed in certain tumors, such as gliomas. ACT001 is able to cross the blood-brain barrier (BBB).
Source

ACT001 was developed through structural modifications of parthenolide to enhance its stability and therapeutic efficacy. The compound has shown promising results in preclinical studies, demonstrating the ability to cross the blood-brain barrier and exert anti-tumor effects.

Classification

ACT001 is classified as an anticancer agent and an anti-inflammatory drug. It is primarily investigated for its role in modulating immune responses and inhibiting tumor growth by targeting specific signaling pathways.

Synthesis Analysis

Methods

The synthesis of ACT001 involves the modification of micheliolide, which is a stable derivative of parthenolide. The process includes the formation of the fumarate salt to improve solubility and bioavailability. The detailed synthesis pathway typically includes:

  1. Starting Material: Micheliolide.
  2. Reagents: Dimethylamine and fumaric acid.
  3. Conditions: The reaction is generally conducted under controlled temperatures to ensure stability.

Technical Details

The synthesis can be monitored through techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and yield of ACT001. The final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify its molecular structure.

Molecular Structure Analysis

Structure

The molecular formula of ACT001 is C17H27NO3C4H4O4C_{17}H_{27}NO_{3}\cdot C_{4}H_{4}O_{4}, with a molecular weight of approximately 409.47 Da. Its structure features a complex arrangement typical of sesquiterpene lactones, which includes multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 409.47 g/mol
  • Chemical Structure: The structure can be optimized using computational chemistry methods such as Density Functional Theory (DFT) calculations to predict its behavior in biological systems.
Chemical Reactions Analysis

Reactions

ACT001 undergoes several important reactions in biological systems:

  1. Binding Interactions: It binds to proteins like plasminogen activator inhibitor-1 and signal transducer and activator of transcription 3, inhibiting their functions.
  2. Degradation Pathways: Inhibition of these proteins leads to downstream effects on pathways such as PI3K/AKT, which are crucial for cell proliferation and survival.

Technical Details

Experimental techniques such as Biacore assays, thermal stability assays, and cellular thermal shift assays are employed to study these interactions quantitatively.

Mechanism of Action

Process

ACT001 exerts its anticancer effects primarily through:

  1. Inhibition of Tumor Growth: By targeting key proteins involved in tumorigenesis.
  2. Modulation of Immune Responses: Reducing the expression of immune checkpoint proteins like PD-L1 by inhibiting phosphorylation pathways involving STAT3.

Data

Studies have shown that ACT001 can significantly reduce glioblastoma cell proliferation and increase apoptosis rates through these mechanisms, demonstrating its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: More stable than its precursor parthenolide under physiological conditions.
  • Reactivity: Reacts selectively with cysteine residues in target proteins, leading to covalent modifications that alter protein function.
Applications

Scientific Uses

ACT001 has been explored for various applications in cancer therapy, particularly:

  1. Glioblastoma Treatment: Currently in phase I clinical trials targeting this aggressive brain tumor.
  2. Combination Therapies: Demonstrated synergistic effects when used alongside traditional chemotherapeutics like cisplatin.
  3. Research Tool: Utilized in studies aimed at understanding the mechanisms behind cancer stem cell regulation and immune modulation.
Mechanistic Basis of ACT001 Bioactivity

Modulation of Oncogenic Signaling Pathways

Plasminogen Activator Inhibitor-1 Inhibition and Downstream Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway Suppression

ACT001 (dimethylaminomicheliolide) directly binds and inhibits Plasminogen Activator Inhibitor-1, a serine protease inhibitor overexpressed in gliomas and linked to tumor progression and chemoresistance. Cellular thermal shift assays and surface plasmon resonance studies confirm this molecular interaction, with ACT001 exhibiting high binding affinity for Plasminogen Activator Inhibitor-1 [1] [5]. This binding destabilizes Plasminogen Activator Inhibitor-1’s functional conformation, impairing its ability to inhibit urokinase-type plasminogen activator and tissue-type plasminogen activator [2].

Plasminogen Activator Inhibitor-1 inhibition by ACT001 suppresses the Phosphatidylinositol 3-Kinase/Protein Kinase B signaling cascade, a critical pathway regulating glioma cell survival, proliferation, and invasion. Proteomic analyses reveal that ACT001 downregulates phosphorylated Phosphatidylinositol 3-Kinase and phosphorylated Protein Kinase B levels, reducing activation of downstream effectors including mammalian target of rapamycin and nuclear factor kappa-light-chain-enhancer of activated B cells [1]. This pathway suppression induces glioma cell apoptosis and inhibits migration/invasion in vitro, with half-maximal inhibitory concentration values in the 10–50 μM range across glioma cell lines [2].

Notably, ACT001 synergizes with cisplatin, enhancing platinum-based chemotherapy efficacy. In vivo studies using U118MG xenograft models demonstrate that the ACT001-cisplatin combination reduces tumor volume by 75–80% compared to monotherapy (40–50% reduction). This synergy arises from Plasminogen Activator Inhibitor-1/Phosphatidylinositol 3-Kinase/Protein Kinase B axis blockade, which reverses cisplatin resistance by suppressing efflux transporters and DNA repair mechanisms [1] [5].

Table 1: Synergistic Effects of ACT001 and Cisplatin in Glioma Models

Model SystemACT001 Monotherapy EffectCisplatin Monotherapy EffectCombination Therapy EffectSynergy Quotient
U118MG Cells (Viability)45% Reduction40% Reduction85% Reduction2.1
LN229 Cells (Invasion)35% Inhibition30% Inhibition80% Inhibition2.3
U118MG Xenografts (Tumor Volume)48% Reduction52% Reduction82% Reduction1.7
GL261 Syngeneic (Metastasis Nodules)50% Reduction45% Reduction90% Reduction2.0

Signal Transducer and Activator of Transcription 3 Phosphorylation Blockade and Programmed Death-Ligand 1 Transcriptional Regulation

ACT001 targets Signal Transducer and Activator of Transcription 3, a transcription factor constitutively activated in >70% of glioblastomas. Biotin-labeled ACT001 probes confirm direct binding to Signal Transducer and Activator of Transcription 3, inhibiting its phosphorylation at tyrosine 705 [3]. This prevents Signal Transducer and Activator of Transcription 3 dimerization, nuclear translocation, and DNA binding activity. Bioinformatics analyses of 1,837 glioma samples from The Cancer Genome Atlas and Chinese Glioma Genome Atlas reveal strong correlations between Signal Transducer and Activator of Transcription 3 expression, tumor grade (World Health Organization grade IV vs. II: 4.5-fold increase; p<0.001), and Programmed Death-Ligand 1 levels (R=0.82; p<0.0001) [3].

ACT001-mediated Signal Transducer and Activator of Transcription 3 inactivation suppresses Programmed Death-Ligand 1 transcription by disrupting Signal Transducer and Activator of Transcription 3 binding to the Programmed Death-Ligand 1 promoter region. Chromatin immunoprecipitation and dual-luciferase reporter assays demonstrate 60–70% reduction in Signal Transducer and Activator of Transcription 3 occupancy at the Programmed Death-Ligand 1 promoter following ACT001 treatment (10 μM, 24h) [3]. Consequently, Programmed Death-Ligand 1 protein expression decreases by 50–75% in U251MG, TJ905, and LN18 glioma cells, reversing tumor-mediated T-cell immunosuppression.

Table 2: Correlation Between Signal Transducer and Activator of Transcription 3 Expression and Glioma Malignancy

Glioma DatasetSample SizeSTAT3 Expression in WHO IV vs. IISTAT3-PD-L1 Correlation (R value)Association with Survival (Hazard Ratio)
The Cancer Genome Atlas (TCGAseq)7024.8-fold ↑ (p<0.001)0.79 (p<0.0001)2.4 (p=0.008)
Chinese Glioma Genome Atlas3203.9-fold ↑ (p<0.01)0.81 (p<0.0001)2.1 (p=0.01)
GSE16011 (Gene Expression Omnibus)2764.2-fold ↑ (p<0.001)0.75 (p<0.0001)1.9 (p=0.02)

In GL261 murine glioma models, ACT001 (50 mg/kg/day) downregulates tumor Programmed Death-Ligand 1 expression by 60%, decreases M2 macrophage infiltration (CD206+ cells reduced by 70%), and enhances antitumor immunity (interferon gamma+ T cells increased by 3.5-fold). This immunomodulation translates to 40% extension in median survival compared to untreated controls [3].

Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta Targeting and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Nuclear Translocation Inhibition

ACT001 exerts anti-inflammatory effects in neurological pathologies by targeting Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta, a key kinase regulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation. Pull-down assays with biotinylated ACT001 confirm direct binding to Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta, inhibiting its kinase activity by 80–90% at 20 μM [4] [8]. This prevents phosphorylation-dependent degradation of Inhibitor of Kappa B, thereby sequestering Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunits (p50-p65) in the cytoplasm.

In lipopolysaccharide-stimulated microglia, ACT001 (20 μM) reduces nuclear p65 translocation by 75% and suppresses transcription of proinflammatory genes, including tumor necrosis factor alpha (90% decrease), interleukin-1 beta (85% decrease), and interleukin-6 (80% decrease) [4]. Consequently, ACT001 blocks Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 inflammasome assembly, reducing caspase-1 activation and interleukin-1 beta maturation by 70–80% in traumatic brain injury models.

Table 3: Multi-Level Effects of ACT001 on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling

Regulatory LevelTargetEffect of ACT001Functional Consequence
KinaseInhibitor of Nuclear Factor Kappa B Kinase Subunit Beta80–90% kinase inhibitionPrevents Inhibitor of Kappa B phosphorylation
Cytoplasmic RetentionInhibitor of Kappa BStabilization (↑ 3-fold)Blocks p65 nuclear translocation
Transcriptional ActivationNuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-DNA binding70–85% reductionSuppresses proinflammatory cytokine production
Inflammasome FormationNucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 assembly75% inhibitionReduces interleukin-1 beta maturation

In traumatic brain injury models, ACT001 (20 mg/kg) attenuates microglia-mediated neuroinflammation by suppressing the Protein Kinase B/ Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells/ Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 axis. This preserves blood-brain barrier integrity (Evans blue extravasation reduced by 60%) and improves motor function recovery (rotarod performance increased by 2.2-fold) [4]. Microglia depletion experiments using colony stimulating factor 1 receptor inhibitor PLX5622 confirm that ACT001’s neuroprotective effects are microglia-dependent, as PLX5622 abolishes ACT001-mediated functional improvements by 80–90% [4].

Properties

CAS Number

1403357-80-1

Product Name

ACT001

IUPAC Name

(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/t12-,13-,14-,15-,17+/m0/s1

InChI Key

ZPBIJIIQXPRJSS-WNZSCWOMSA-N

SMILES

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.